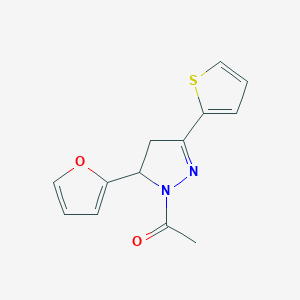

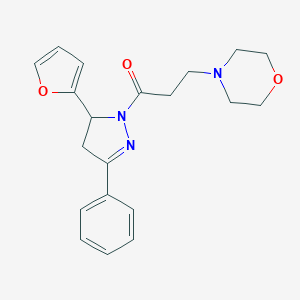

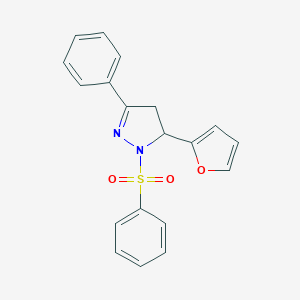

![molecular formula C21H26N2O6S2 B488589 N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide CAS No. 724437-55-2](/img/structure/B488589.png)

N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of functionalized 6H-benzo[c]chromenes, which is the core structure of the compound , has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products .Molecular Structure Analysis

The molecular structure of “N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide” is based on the 6H-benzo[c]chromene core, which is a tricyclic structure . The compound also contains sulfonamide groups, which are known for their biological activity.Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the intermolecular Diels–Alder cycloaddition . This reaction is followed by an oxidative aromatization process to form the final product .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Research on chromene derivatives often focuses on synthesis methods due to their relevance in various fields, including material science and chemical sensing. For instance, a study demonstrated the one-pot synthesis of 4H-Chromene and Dihydropyrano[3,2-c]chromene derivatives in hydroalcoholic media using poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) as catalysts, highlighting the efficiency of sulfonamide derivatives in catalyzing the formation of chromene structures (Ghorbani‐Vaghei, Toghraei-Semiromi, & Karimi-Nami, 2011).

Sensing and Imaging

Chromene derivatives have been explored for their photoluminescent properties and potential applications in sensing and imaging. A study synthesized water-soluble sodium 8-carboxy-7-hydroxy-6-oxo-6H-benzo[c]chromene-2-sulfonates and applied them as fluorescent probes for Fe3+ detection in water, showcasing their utility in environmental monitoring and biological imaging (Shi & Zhang, 2020).

Material Science

In material science, chromene derivatives are investigated for their structural and functional properties. Research on the synthesis and fluorescence properties of benzo[c]coumarin carboxylic acids in the solid state reveals the potential of chromene derivatives in developing new materials with specific optical properties (Shi, Liang, & Zhang, 2017). Furthermore, the study on green synthesis of novel triflouromethyl-1H-benzo[f]chromenes using 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst underscores the environmental benefits of employing sustainable methods in the synthesis of chromene-based compounds (Massoumi Shahi, Nikpassand, Fallah-Bagher-Shaidaei, & Zare Fekri, 2018).

Propiedades

IUPAC Name |

3-N,3-N,8-N,8-N-tetraethyl-6-oxobenzo[c]chromene-3,8-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S2/c1-5-22(6-2)30(25,26)15-9-11-17-18-12-10-16(31(27,28)23(7-3)8-4)14-20(18)29-21(24)19(17)13-15/h9-14H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXIRTZEJOJVDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C=C(C=C3)S(=O)(=O)N(CC)CC)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

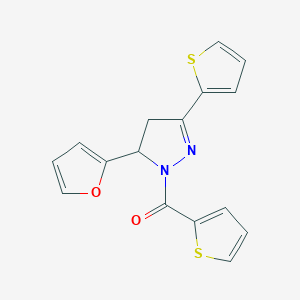

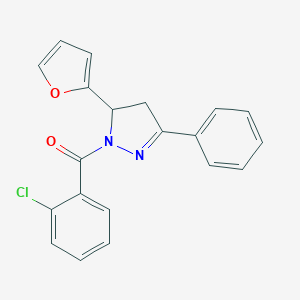

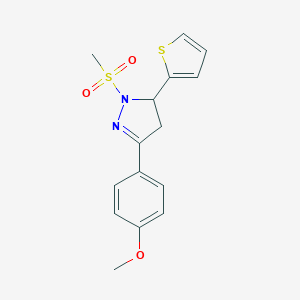

![2-Chloro-6-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B488515.png)

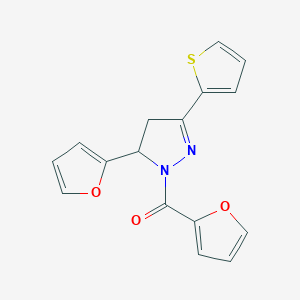

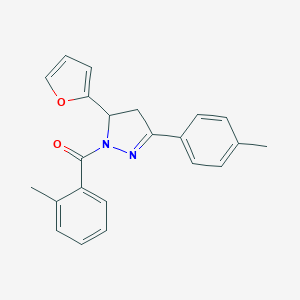

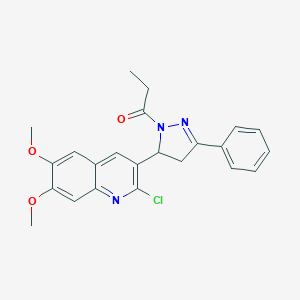

![3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B488518.png)

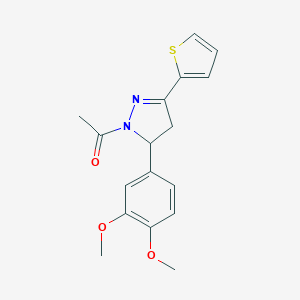

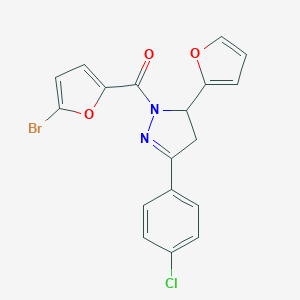

![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)